molecular formula C14H10F2N2O4 B15082116 4,4'-Difluoro-2,2'-dinitrobibenzyl CAS No. 50618-92-3

4,4'-Difluoro-2,2'-dinitrobibenzyl

Cat. No.: B15082116
CAS No.: 50618-92-3
M. Wt: 308.24 g/mol
InChI Key: NRDWMCMPPQKQMY-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organic Chemistry

The study of substituted bibenzyls, such as 4,4'-Difluoro-2,2'-dinitrobibenzyl, is firmly rooted in advanced organic chemistry. This field delves into the intricate relationships between molecular structure and reactivity, explores complex reaction mechanisms, and pursues the synthesis of novel molecular architectures. Bibenzyls themselves are not merely synthetic curiosities; they are found in nature, particularly in bryophytes, where they exist in diverse forms, including cyclic, prenylated, and chlorinated variants. nih.govacs.org The systematic modification of the bibenzyl scaffold, as seen in this compound, allows chemists to fine-tune molecular properties for specific research applications.

The compound this compound is identified by its unique arrangement of electron-withdrawing groups on the bibenzyl framework. Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Registry Number 50618-92-3 nist.govepa.gov
Molecular Formula C₁₄H₁₀F₂N₂O₄ nist.gov
Molecular Weight 308.24 g/mol nist.govsigmaaldrich.com

| IUPAC Name | 1,1'-(Ethane-1,2-diyl)bis(4-fluoro-2-nitrobenzene) |

Theoretical Frameworks of Substituted Bibenzyl Reactivity

The reactivity of a substituted bibenzyl is dictated by the electronic nature of its substituents. In this compound, the two nitro groups (-NO₂) and two fluoro groups (-F) exert powerful electron-withdrawing effects, which fundamentally shapes the molecule's chemical behavior.

Substituents on a benzene (B151609) ring can significantly alter its reactivity. libretexts.org The nitro group, for instance, is strongly deactivating towards electrophilic aromatic substitution, reducing the ring's reactivity by a factor of approximately one million compared to benzene. libretexts.org This deactivation stems from the group's potent inductive electron withdrawal and its ability to withdraw electron density through resonance.

Conversely, these same electron-withdrawing groups, when positioned ortho or para to a potential leaving group, activate the aromatic ring towards nucleophilic aromatic substitution. youtube.com The nitro groups in this compound are in the ortho position relative to the ethylene (B1197577) bridge and para to the fluorine atoms. This arrangement makes the aromatic rings highly electron-deficient and thus more susceptible to attack by nucleophiles. The stability of the intermediate formed during such a reaction, known as a Meisenheimer complex, is enhanced by the ability of the nitro groups to delocalize the negative charge. youtube.com

The fluoro and nitro substituents also increase the acidity of the benzylic protons on the ethylene bridge, making them more susceptible to deprotonation by a base. This is a key feature in the synthesis of related bibenzyl structures.

Historical Development of Dinitrobibenzyl Synthesis and Application

The synthesis of dinitrobibenzyl compounds has evolved over time, driven by the need for efficiency, safety, and purity. A common historical approach involves the oxidative coupling of substituted nitrotoluenes. For example, a patented process for preparing 4,4'-dinitrodibenzyls involves reacting 4-nitrotoluenes with an alkali metal alcoholate in an organic solvent, followed by treatment with an oxidizing agent like a hypohalous acid or hydrogen peroxide. google.com

Early synthetic methods were often hampered by significant drawbacks. The use of hydrogen peroxide, for instance, introduces a risk of explosion during production. patsnap.com Other methods, while utilizing milder conditions, suffered from low product purity, making them unsuitable for applications requiring high-grade materials, and generated large volumes of difficult-to-treat wastewater. patsnap.compatsnap.com

These challenges spurred the development of improved synthetic routes. Modern protocols often focus on metal-free conditions or novel catalytic systems to achieve higher yields and purity with greater safety and environmental consideration. rsc.org For instance, a method for synthesizing 2,2'-dinitrobibenzyl (B146402), a key intermediate for the antiepileptic drug carbamazepine, involves the reaction of o-nitrotoluene with potassium tert-butoxide followed by bromine, achieving a high yield of 95%. patsnap.comchemicalbook.com Another approach utilizes o-nitrobenzaldehyde and o-nitrotoluene as starting materials in a multi-step synthesis that avoids highly polluting steps and is suitable for industrial production. patsnap.com

Dinitrobibenzyls serve as valuable intermediates in organic synthesis. A primary application is their reduction to the corresponding diamines, which are used as hardening agents for epoxy and isocyanate prepolymers and in the preparation of isocyanates. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50618-92-3

Molecular Formula

C14H10F2N2O4

Molecular Weight

308.24 g/mol

IUPAC Name

4-fluoro-1-[2-(4-fluoro-2-nitrophenyl)ethyl]-2-nitrobenzene

InChI

InChI=1S/C14H10F2N2O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2H2

InChI Key

NRDWMCMPPQKQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CCC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4,4 Difluoro 2,2 Dinitrobibenzyl and Analogous Bibenzyl Systems

Foundational Synthetic Routes to Dinitrobibenzyls

A primary and well-established method for the synthesis of dinitrobibenzyls is the oxidative coupling of nitrotoluene derivatives. This approach leverages the acidity of the benzylic protons, which are activated by the electron-withdrawing nitro group.

The aerobic oxidation of nitrotoluenes, such as 4-fluoro-2-nitrotoluene, in an alkaline environment is a key process for forming the corresponding dinitrobibenzyl. The mechanism proceeds through several key steps:

Deprotonation: In the presence of a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide, the methyl group of the nitrotoluene is deprotonated to form a resonance-stabilized benzyl (B1604629) anion. bjut.edu.cnresearchgate.net The electron-withdrawing nitro group is crucial for increasing the acidity of the methyl protons, facilitating this step.

Oxidation: The resulting benzyl anion is then oxidized. While various oxidizing agents can be employed, aerobic oxidation utilizes molecular oxygen. bjut.edu.cn This process often involves a series of single-electron transfer (SET) steps, leading to the formation of a benzyl radical.

Dimerization: Two benzyl radicals then couple to form the bibenzyl C-C bond, resulting in the desired 4,4'-Difluoro-2,2'-dinitrobibenzyl.

The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in the efficiency of this transformation. Alkaline conditions are essential for the initial deprotonation, and the reaction is often carried out in solvents like methanol (B129727) or tert-butanol. bjut.edu.cngoogle.com The use of metalloporphyrins or metal phthalocyanine (B1677752) complexes as catalysts can activate molecular oxygen and enhance the reaction rate. bjut.edu.cnresearchgate.net

To improve the yields and selectivity of the oxidative coupling, various catalytic and mediated systems have been developed. A notable example is the bromine-mediated synthesis of 2,2'-dinitrobibenzyl (B146402). In this method, after the initial deprotonation of 2-nitrotoluene (B74249) with a base like potassium t-butoxide, bromine is introduced. chemicalbook.com This leads to a high yield of the desired product. chemicalbook.com While the exact mechanism of the bromine's role in this specific context is not fully elucidated in the provided results, it is plausible that it acts as an efficient oxidizing agent for the benzyl anion, potentially proceeding through a radical or an ionic pathway to facilitate the coupling.

A patent describes a process for preparing 4,4'-dinitrodibenzyls where 4-nitrotoluenes are reacted with an alkali metal alcoholate, and the resulting mixture is treated with bromine or other oxidizing agents like hypohalous acids, chlorine, or hydrogen peroxide. google.com This further highlights the utility of halogens and other oxidants in optimizing the formation of the bibenzyl linkage.

Reaction Conditions for Oxidative Coupling of Nitrotoluenes
Nitrotoluene DerivativeBaseOxidizing Agent/MediatorSolventYieldReference
2-NitrotoluenePotassium t-butoxideBromineTetrahydrofuran95% chemicalbook.com
4-NitrotoluenePotassium tert-butanolateAqueous hypohalous acids/salts, Chlorine, Bromine, or Hydrogen Peroxidetert-ButanolNot specified google.com
o-NitrotolueneSodium methoxide (B1231860)FormamideParaffin (B1166041) oil82.5% google.com

An alternative approach to the synthesis of this compound is the direct nitration of a 4,4'-difluorobibenzyl precursor. This method falls under the category of electrophilic aromatic substitution. The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid. youtube.com

The mechanism involves the following steps:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Electrophilic Attack: The electron-rich aromatic ring of the 4,4'-difluorobibenzyl attacks the nitronium ion. The fluorine atoms are ortho, para-directing groups, but they are also deactivating. The nitro group will be directed to the positions ortho to the ethyl bridge and meta to the fluorine atoms.

Rearomatization: A base (such as the bisulfate ion) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the nitrated product.

The regioselectivity of the nitration is a key consideration. The positions ortho to the activating ethyl bridge are favored for substitution. The presence of the deactivating fluorine atoms will influence the reaction conditions required, potentially necessitating higher temperatures or stronger nitrating agents.

The Ullmann coupling reaction provides another powerful method for the synthesis of symmetric biaryls, including dinitrobibenzyl systems. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules. organic-chemistry.org For the synthesis of a dinitrobibenzyl, a suitable starting material would be a halogenated nitrotoluene, such as 2-chloro-4-fluoronitrobenzene (B1585834) or 2-iodo-4-fluoronitrobenzene.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org The reaction typically requires high temperatures, although the use of activating groups, such as the nitro group ortho to the halogen, can facilitate the reaction under milder conditions. nih.gov Recent developments in Ullmann-type reactions have also explored the use of ligands to improve efficiency and reaction conditions. nih.gov

A solvent-free approach using high-speed ball milling has been successfully applied to the Ullmann coupling of 2-iodonitrobenzene, affording quantitative yields of 2,2'-dinitrobiphenyl. nih.gov This technique offers a more environmentally friendly alternative to traditional high-boiling solvents. nih.govresearchgate.net

Ullmann Coupling for Dinitrobiphenyl Synthesis
Starting MaterialReaction ConditionsProductYieldReference
2-IodonitrobenzeneHigh-speed ball milling, copper vial2,2'-DinitrobiphenylQuantitative nih.gov
2,4-DichloronitrobenzeneHigh-speed ball milling, copper vial2,2'-Dinitro-5,5'-dichlorobiphenylNot specified nih.gov
1-Iodo-2-nitrobenzeneCopper powder, sand, ~350 °C2,2'-DinitrobiphenylNot specified rsc.org

Oxidative Coupling Reactions of Nitrotoluene Derivatives

Contemporary and Advanced Synthetic Approaches

While the foundational routes remain highly relevant, research continues to explore more advanced and efficient synthetic methodologies. These often focus on improving reaction conditions, increasing yields, and enhancing the sustainability of the processes.

One patented method for the preparation of 2,2'-dinitrodibenzyl involves the reaction of o-nitrobenzaldehyde and o-nitrotoluene, followed by substitution with a bromination reagent and subsequent debromination. patsnap.com This multi-step approach offers a novel synthetic route with the potential for high purity and yield. patsnap.com

The development of more active and selective catalysts for oxidative coupling reactions is an ongoing area of research. This includes the design of novel metalloporphyrin and phthalocyanine catalysts that can operate under milder conditions and with greater efficiency. researchgate.netgoogle.com Furthermore, the application of modern techniques like flow chemistry and microwave-assisted synthesis could offer advantages in terms of reaction control, scalability, and reduced reaction times for the synthesis of this compound and its analogs.

Reduction-Based Syntheses from Halogenated Nitrophenyl-Containing Intermediates

A prominent strategy for constructing the bibenzyl framework involves the reductive coupling or subsequent reduction of halogenated nitrophenyl precursors. One such method begins with the synthesis of a halogenated intermediate, which is then subjected to debromination using a reducing agent.

For instance, a synthetic route to the closely related 2,2'-dinitrobibenzyl involves the initial reaction of o-nitrobenzaldehyde and o-nitrotoluene to form 1,2-bis(2-nitrophenyl)ethanol. This intermediate is then treated with a brominating agent to yield 1,2-bis(2-nitrophenyl)bromoethane. The crucial step is the subsequent debromination of this halogenated compound with a reducing agent like sodium borohydride (B1222165) in a solvent such as diethylene glycol dimethyl ether. This process efficiently removes the bromine atom, facilitating the formation of the desired bibenzyl structure with high yield. patsnap.com

Another relevant transformation is the reduction of nitro groups, a fundamental process in organic synthesis. beilstein-journals.org While not a direct C-C bond-forming reaction to create the bibenzyl bridge, it is essential for producing amino-substituted bibenzyls from their nitro precursors. Metal-free reduction systems, such as those using trichlorosilane (B8805176) and a tertiary amine, have been successfully applied to reduce a wide range of aromatic nitro compounds chemoselectively. beilstein-journals.org This method is notable for its tolerance of other functional groups like halogens and esters, which is a significant advantage in the synthesis of complex molecules. beilstein-journals.org The application of this reduction technique in continuous-flow reactors further enhances its safety and efficiency, particularly when dealing with potentially hazardous nitro compounds. beilstein-journals.org

A general representation of this reductive approach is outlined in the table below:

Starting MaterialKey ReagentsIntermediateProductYield
o-Nitrobenzaldehyde, o-Nitrotoluene1. Base (e.g., KOH) 2. Brominating Agent 3. Reducing Agent (e.g., NaBH₄)1,2-bis(2-nitrophenyl)bromoethane2,2'-Dinitrobibenzyl~92.5% patsnap.com
Aromatic Nitro CompoundTrichlorosilane, Tertiary Amine-Aromatic AmineHigh beilstein-journals.org

Multi-Step Conversions from Aromatic Aldehyde and Toluene (B28343) Derivatives

Building the bibenzyl skeleton from simpler aromatic aldehydes and toluenes represents a versatile and widely used synthetic strategy. These methods often rely on the deprotonation of the benzylic C-H bonds in toluene derivatives, which increases their acidity to generate a nucleophilic benzyl species that can react with electrophiles like aldehydes. d-nb.info

One effective method for preparing 4,4'-dinitrodibenzyls involves the reaction of 4-nitrotoluenes with a strong base, such as an alkali metal alcoholate (e.g., potassium tert-butoxide), in an organic solvent. google.com This generates a carbanionic intermediate that is subsequently treated with an oxidizing agent. The reaction proceeds through an intense color change, indicating the formation of the anionic species. google.com This approach can be scaled up effectively for larger batch productions. google.com A similar method for synthesizing 2,2'-dinitrobibenzyl from 2-nitrotoluene uses potassium t-butoxide to generate the benzyl anion, which is then coupled using bromine as an oxidant, achieving a high yield of 95%. chemicalbook.com Another variation employs sodium methoxide in paraffin oil, with the co-addition of ortho-nitrotoluene and formamide, to produce 2,2'-dinitrobibenzyl with an 82.5% yield. google.com

More recent innovations include one-pot aminobenzylation reactions where aldehydes and toluenes are combined with a sodium amide base and a cesium salt additive. d-nb.infonih.gov This process generates valuable 1,2-diarylethylamine derivatives, which are structurally related to bibenzyls. d-nb.infonih.gov The proposed mechanism involves the in-situ formation of an N-(trimethylsilyl)imine from the aldehyde, followed by the deprotonation of toluene to create a benzyl anion that adds to the imine. d-nb.info This highlights the potential of toluene derivatives as key feedstocks for creating complex aromatic molecules. d-nb.info

The following table summarizes these multi-step approaches:

Starting MaterialsKey Reagents/CatalystsProductYield
4-NitrotoluenePotassium tert-butoxide, Oxidizing Agent4,4'-DinitrodibenzylNot specified google.com
2-NitrotoluenePotassium t-butoxide, Bromine2,2'-Dinitrobibenzyl95% chemicalbook.com
Ortho-Nitrotoluene, FormamideSodium methoxide2,2'-Dinitrobibenzyl82.5% google.com
Benzaldehydes, ToluenesNaN(SiMe₃)₂, Cs(O₂CCF₃)1,2-Diarylethylamines56-98% d-nb.infonih.gov

Enantioselective Synthesis of Bibenzyl Derivatives (e.g., Chiral Auxiliary Approaches)

The synthesis of specific enantiomers of chiral bibenzyls is of paramount importance, particularly for pharmaceutical applications where biological activity is often stereospecific. A powerful strategy to achieve this is through the use of chiral auxiliaries. nih.govyoutube.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction to favor the formation of one enantiomer or diastereomer over another. youtube.comyoutube.com After the desired stereocenter is set, the auxiliary can be removed. youtube.com

A notable example is the use of Evans oxazolidinone auxiliaries. nih.gov These are attached to a carboxylic acid derivative, and the bulky groups on the auxiliary effectively block one face of the resulting enolate, forcing an incoming electrophile (like an alkyl halide) to attack from the less hindered side. This approach leads to products with high yields and excellent diastereoselectivities. nih.gov The auxiliary can then be cleaved to reveal the chiral product. youtube.com This methodology has been successfully applied to generate chiral bicyclo[1.1.1]pentane (BCP) derivatives, which are analogous in their need for stereocontrol. nih.gov

The general principle of asymmetric synthesis requires that one of the starting materials, be it the substrate, reagent, catalyst, or solvent, must be chiral. youtube.com The use of a chiral auxiliary converts an achiral substrate into a chiral intermediate, which then reacts diastereoselectively to form the product. youtube.com The choice of base and reaction conditions is critical for generating the correct enolate geometry (cis or trans), which in turn influences the stereochemical outcome of the reaction, as described by models like the Zimmerman-Traxler model for aldol (B89426) reactions. youtube.com

Methodological Challenges and Innovations in Bibenzyl Synthesis

The synthesis of complex molecules like substituted bibenzyls is often accompanied by significant challenges, particularly in controlling the exact arrangement of atoms. Modern synthetic chemistry is continuously evolving to address these issues while also striving for more sustainable and efficient processes.

Control of Regioselectivity and Stereochemistry in Substituted Bibenzyl Formation

Achieving precise control over regioselectivity and stereochemistry is a central challenge in the synthesis of substituted bibenzyls. Regioselectivity refers to the preference for bond formation at one position over other possible positions, while stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.comkhanacademy.org

For bibenzyls with different substituents on the aromatic rings or with chiral centers in the ethane (B1197151) bridge, controlling these factors is crucial. For example, in reactions involving substituted toluenes, the deprotonation and subsequent reaction must occur at the desired benzylic position without unwanted side reactions on the aromatic ring. Similarly, when forming the ethane bridge, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the two chiral carbons (if present) is a significant hurdle.

Asymmetric synthesis strategies, such as the use of chiral auxiliaries discussed previously, are a primary solution to controlling stereochemistry. nih.govyoutube.com By temporarily installing a chiral group, chemists can influence the transition state of the reaction, making the formation of one stereoisomer energetically more favorable than the others. youtube.com The selection of appropriate reagents, solvents, and reaction conditions is also vital for achieving high selectivity. youtube.com Protecting groups are often employed to block certain functional groups from reacting, thereby ensuring that the chemical transformation occurs only at the desired location (chemoselectivity), which is a prerequisite for achieving regiocontrol in many multi-step syntheses. youtube.com

Development of Greener Synthetic Pathways for Bibenzyl Compounds

The principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency, are increasingly influencing the design of synthetic routes for bibenzyls and other chemical compounds. wisdomlib.org Traditional synthetic methods often rely on toxic solvents, harsh reagents, and generate significant amounts of waste, making them environmentally unsustainable. wisdomlib.org

Innovations in this area focus on several key aspects:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov Biocatalytic methods can be used for selective acylation or deacylation reactions, which are useful in the synthesis of precursors for complex molecules. nih.gov

Alternative Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, or using solvent-free conditions, is a major goal. For example, some benzoin (B196080) condensation reactions, which create a similar C-C bond to that in bibenzyls, have been achieved using dimethyl sulfoxide (B87167) (DMSO) under ultrasound irradiation, offering a rapid and high-yield method at room temperature. researchgate.net

Renewable Feedstocks: There is a growing interest in using bio-based building blocks derived from renewable resources like glycerol (B35011) or plant extracts to synthesize valuable chemicals. uliege.beresearchgate.net This approach reduces the reliance on petrochemical feedstocks. d-nb.info

By integrating these green chemistry principles, researchers are developing more sustainable and efficient methods for the synthesis of bibenzyl compounds, minimizing their environmental impact while maintaining high chemical efficacy. researchgate.net

Reactivity and Mechanistic Investigations of 4,4 Difluoro 2,2 Dinitrobibenzyl

Chemical Transformations of the Nitro Groups

The electron-withdrawing nature of the nitro groups in 4,4'-Difluoro-2,2'-dinitrobibenzyl makes them prime targets for nucleophilic attack and reduction. The transformation of these groups is a key step in the synthesis of various derivatives.

Selective Reduction to Amine and Other Nitrogen-Containing Functionalities

The selective reduction of the nitro groups in this compound to primary amines is a fundamental transformation, yielding 4,4'-Difluoro-2,2'-diaminobibenzyl. This diamine is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. Several methodologies have been developed to achieve this reduction, each with its own advantages and process considerations.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This technique involves the use of a catalyst, typically a precious metal such as palladium on carbon (Pd/C), to facilitate the reaction between the nitro compound and a hydrogen source. For instance, the reduction of 2,2'-dinitrobibenzyl (B146402) to 2,2'-diaminobibenzyl can be achieved through catalytic reduction using hydrogen gas and a Pd/C catalyst. beilstein-journals.org This method is often favored for its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct.

Nickel-based catalysts, such as Raney nickel, also serve as effective alternatives for the hydrogenation of nitro groups. These catalysts are often more cost-effective than their precious metal counterparts, making them suitable for larger-scale industrial applications. The choice between a precious metal and a nickel catalyst often depends on the specific substrate, desired reaction conditions, and cost considerations.

Table 1: Comparison of Catalysts for Nitro Group Reduction

Catalyst Typical Conditions Advantages Disadvantages
Palladium on Carbon (Pd/C) H₂ gas, various solvents (e.g., ethanol, ethyl acetate) High activity and selectivity, mild reaction conditions. Higher cost compared to non-precious metals.
Raney Nickel H₂ gas, various solvents (e.g., ethanol, methanol) Lower cost, high activity. Can be pyrophoric, may require higher pressures and temperatures.

Stoichiometric reductions using metals such as iron, tin, or zinc in the presence of an acid have historically been used for the reduction of nitroarenes. For example, the reduction of dinitro compounds can be carried out using iron powder in the presence of an acid like hydrochloric acid. While effective, these methods generate significant amounts of metal waste, which can pose environmental and disposal challenges. The workup procedures for these reactions can also be more complex compared to catalytic methods.

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as hydrazine (B178648), ammonium (B1175870) formate, or cyclohexene, is used in the presence of a catalyst to effect the reduction. For example, hydrazine can be used in combination with a catalyst to reduce nitro compounds. researchgate.netsciencemadness.org This approach can be advantageous as it avoids the need for high-pressure hydrogenation equipment.

Modern process technologies are being increasingly applied to the reduction of nitro compounds to improve safety, efficiency, and control. Flow processing, where reactants are continuously pumped through a heated reactor containing a solid-supported catalyst, offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the ability to easily scale up production. Process Analytical Technology (PAT) can be integrated into these systems to monitor reaction progress in real-time, allowing for precise control over reaction parameters and ensuring consistent product quality.

Deoxygenation and Denitration Reactions

While the reduction of nitro groups to amines is the most common transformation, deoxygenation and denitration reactions are also possible under specific conditions. Deoxygenation can lead to the formation of nitroso, hydroxylamino, or azoxy compounds as intermediates or final products, depending on the reducing agent and reaction conditions. Complete removal of the nitro group, or denitration, is a less common but achievable transformation, often requiring more forcing conditions or specific reagents that can facilitate the cleavage of the carbon-nitrogen bond.

Nucleophilic Aromatic Substitution of Hydrogen (SNH) in Nitroarene Systems

The aromatic rings of this compound are highly susceptible to nucleophilic attack due to the presence of strong electron-withdrawing nitro groups. These groups significantly reduce the electron density of the aromatic π-system, facilitating the addition of nucleophiles. youtube.comnih.gov Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a direct functionalization method where a C-H bond is replaced by a C-Nucleophile bond. Unlike classical SNAr reactions which require a leaving group like a halogen, SNH reactions involve the formal substitution of a hydride ion. nih.govresearchgate.net

The direct displacement of a hydride ion is generally unfavorable. nih.gov Therefore, SNH reactions typically proceed through a two-step mechanism: nucleophilic addition to the electron-deficient ring to form a σH-adduct (a type of Meisenheimer complex), followed by an oxidation step to remove the hydride and restore aromaticity. nih.govresearchgate.net Molecular oxygen can often serve as the oxidant in these transformations. researchgate.net

In the case of this compound, the nitro groups activate the ortho and para positions relative to themselves for nucleophilic attack. The most likely positions for SNH would be C-3, C-5, C-3', and C-5'. The reaction with a given nucleophile (Nu⁻) would proceed as outlined below:

Table 1: Expected SNH Reactivity for this compound

Position of Attack Activating Groups Intermediate Final Step
C-3 / C-3' ortho to NO₂, meta to F σH-adduct at C-3 Oxidation (loss of H⁻ equivalent)

The methodology provides a significant advantage by eliminating the need to pre-install a leaving group on the aromatic substrate. researchgate.net This approach is increasingly utilized for the synthesis of complex heterocyclic structures through intramolecular SNH cyclizations. researchgate.net

Electrochemical and Photochemical Redox Pathways

The redox chemistry of this compound is dominated by the nitroaromatic moieties. Photochemical reactions of o-nitrobenzyl compounds are well-documented and typically involve an internal redox process. psu.edu Upon irradiation, 2-nitrobenzyl compounds can rearrange into 2-nitroso derivatives. For instance, 2-nitrobenzaldehyde (B1664092) can be photochemically converted to 2-nitrosobenzoic acid. psu.edu This transformation is believed to proceed through a cyclic intermediate. Theoretical studies on 2-nitrotoluene (B74249), a related structure, have explored its potential energy surface, indicating pathways for isomerization to species like 2-nitrosobenzyl alcohol anion via bicyclic intermediates. researchgate.net Given the 2-nitrobenzyl substructure within each half of this compound, similar photochemical rearrangements are plausible, potentially leading to the formation of nitroso compounds upon UV exposure.

Electrochemically, nitroaromatic compounds are readily reduced. The reduction typically occurs in a stepwise manner, first to a nitro radical anion, then to a dianion, and subsequently to nitroso and hydroxylamine (B1172632) derivatives. The precise electrochemical potential and pathway would be influenced by the solvent system and the electronic effects of the fluorine substituents.

Reactivity Profiles of the Fluorine Substituents

Influence of Fluorine on Aromatic Ring Activation and Deactivation

The fluorine atoms in this compound exert a powerful influence on the reactivity of the aromatic rings. Fluorine is the most electronegative element, and its primary electronic contribution to the aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution. However, this same inductive withdrawal enhances the ring's electrophilicity, making it more susceptible to nucleophilic aromatic substitution. youtube.com

This deactivating effect is synergistic with that of the two nitro groups, making the aromatic system exceptionally electron-poor. While fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs, which is ortho-, para-directing, this is generally weaker than its inductive effect. In the context of nucleophilic substitution on this highly electron-deficient ring, the dominant role of fluorine is to further activate the ring for attack, alongside the nitro groups.

Fluorine-Mediated Reactions and C-F Bond Activation Studies

In highly activated aromatic systems, the carbon-fluorine bond can itself be a site of reactivity. In nucleophilic aromatic substitution (SNAr) reactions on poly-nitro-fluoro-aromatics, fluoride (B91410) is often a good leaving group. Studies on the related compound 1,2-difluoro-4,5-dinitrobenzene (B1590526) have shown that when reacted with amines, the fluorine atoms are displaced in preference to the nitro groups. researchgate.net This indicates that in the this compound system, under appropriate nucleophilic conditions, the C-F bonds could be cleaved.

For example, reaction with a strong nucleophile (e.g., RO⁻, R₂NH) would likely lead to substitution at the C-4 and C-4' positions, displacing the fluoride ions. This reactivity is exploited in synthetic chemistry; for instance, dinitro compounds can be converted to difluoro derivatives using fluoride reagents like tetrabutylammonium (B224687) fluoride, demonstrating the lability of the nitro group as a leaving group in certain contexts to form a C-F bond. mdpi.com

Interconversion Dynamics and Rearrangement Mechanisms

Ortho-substituted nitroaromatics are known to undergo a variety of rearrangement reactions, often under thermal, photochemical, or acidic/basic conditions. psu.edu These transformations frequently involve intramolecular participation of the nitro group.

Table 2: Potential Rearrangement Pathways for this compound

Rearrangement Type Description Relevance to Target Compound
o-Nitrobenzyl Rearrangement Photochemical or thermal conversion of an o-nitrobenzyl system into an o-nitroso carbonyl or alcohol derivative. psu.eduresearchgate.net Highly relevant due to the presence of two o-nitrobenzyl moieties. Could lead to 4-fluoro-2-nitrosobenzaldehyde derivatives.
Nitroaniline Rearrangement Acid-catalyzed migration of a nitro group in nitroanilines. rsc.org While not a nitroaniline, this demonstrates the potential for nitro group migration on an activated ring under strong acid conditions.
Beckmann Rearrangement Acid-catalyzed rearrangement of an oxime to an amide. wiley-vch.delibretexts.org Could be relevant if the benzylic position were oxidized to a ketone and then converted to an oxime.

| Benzilic Acid Rearrangement | Base-catalyzed rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid. libretexts.org | Could be relevant if the ethylene (B1197577) bridge were oxidized to a 1,2-diketone (benzil) structure. |

Specifically, the rearrangement of 2-nitrobenzyl compounds can occur non-photochemically. For example, 2-nitrobenzyl triflate readily converts to 2-nitrosobenzaldehyde, and other derivatives can undergo complex transformations involving the nitro group participating in reactions with adjacent functional groups. psu.edu Given these precedents, this compound could potentially undergo intramolecular cyclizations or rearrangements involving the nitro groups and the benzylic carbons of the ethylene bridge, particularly under harsh reaction conditions.

Radical Reactions and Their Applications in Bibenzyl Chemistry

Radical reactions proceed via intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. youtube.com The stability of the radical intermediate is crucial, with tertiary and resonance-stabilized radicals being the most stable. youtube.com The structure of this compound offers several possibilities for radical-mediated transformations.

The C-H bonds on the ethylene bridge are benzylic and thus susceptible to radical abstraction. Homolytic cleavage of a benzylic C-H bond would generate a resonance-stabilized benzylic radical, which could then participate in further reactions such as halogenation or coupling.

Furthermore, the electron-deficient nature of the aromatic rings makes them suitable substrates for radical functionalization via reactions like the Minisci reaction. nih.gov In this type of reaction, an alkyl radical, often generated from a carboxylic acid, adds to an electron-poor heteroaromatic or aromatic ring. This could provide a pathway to introduce alkyl groups at the C-3, C-5, C-3', or C-5' positions of the dinitro-difluoro-bibenzyl core. nih.gov Radical reactions are versatile and have broad applications in synthesizing complex molecules, often with high chemoselectivity. nih.govlibretexts.org

Advanced Characterization Methodologies and Spectroscopic Analysis in Bibenzyl Research

Structural Elucidation Techniques

To determine the definitive three-dimensional arrangement of atoms and molecules, researchers rely on powerful structural elucidation techniques. These methods are critical for understanding the steric and electronic properties of 4,4'-Difluoro-2,2'-dinitrobibenzyl.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles with high precision. This information is fundamental to understanding the molecule's conformation and how it packs within a crystal lattice, which is influenced by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Table 1: Crystallographic Data for the Analogue Compound 2,2'-Dinitrobibenzyl (B146402)

Parameter Value
Empirical Formula C₁₄H₁₂N₂O₄
Formula Weight 272.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5678 (8)
b (Å) 14.4964 (16)
c (Å) 5.9874 (5)
β (°) 108.607 (6)
Volume (ų) 622.52 (11)

Data obtained for the structural analogue, 2,2'-Dinitrobibenzyl, as a reference. researchgate.net

High-Resolution Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass.

For this compound, HR-ESI-MS would be used to confirm its molecular formula, C₁₄H₁₀F₂N₂O₄. The theoretically calculated monoisotopic mass for this compound is 308.060863 g/mol . spectrabase.com An experimental HRMS measurement would be expected to yield a value that is within a very narrow tolerance (e.g., ±5 ppm) of this theoretical mass, thereby providing strong evidence for the compound's identity and purity.

Table 2: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₀F₂N₂O₄
Theoretical Monoisotopic Mass (g/mol) 308.060863
Expected Experimental Mass Range (±5 ppm) 308.0593 - 308.0624

Theoretical mass is calculated based on the elemental composition. spectrabase.com

Spectroscopic Characterization Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with a molecule, providing detailed information about its structure, connectivity, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used spectroscopic technique for the structural elucidation of organic compounds in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field.

One-dimensional NMR provides fundamental information about the number and type of magnetically active nuclei.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons and the benzylic protons of the ethylene (B1197577) bridge. The aromatic region would show complex splitting patterns due to coupling between adjacent protons (ortho- and meta-coupling) as well as coupling to the fluorine atoms (H-F coupling). The symmetry of the molecule would influence the number of distinct signals. The benzylic protons (-CH₂-CH₂-) would likely appear as a singlet or a more complex multiplet depending on their magnetic equivalence.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, fewer than 14 signals would be expected. The carbon signals would be split by attached fluorine atoms (C-F coupling), which is a characteristic feature. The chemical shifts of the carbons would be influenced by the attached substituents; for example, carbons bonded to the electron-withdrawing nitro groups would be shifted downfield, while carbons bonded to fluorine would show characteristic shifts and coupling constants.

¹⁹F NMR: As the molecule contains fluorine, ¹⁹F NMR spectroscopy would be a highly informative technique. It would provide direct information about the chemical environment of the fluorine atoms. A single signal would be expected due to the symmetrical positioning of the two fluorine atoms, and this signal would be split by coupling to the adjacent aromatic protons.

While 1D NMR provides information about the types of nuclei present, 2D NMR experiments reveal the connectivity between them, allowing for the complete assignment of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between protons that are coupled to each other. For this compound, this would be particularly useful for assigning the connectivity within the aromatic rings by identifying which protons are adjacent to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms to which they are directly attached. An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

By combining the information from these various 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the bonding and functional groups present within a molecule. By probing the discrete vibrational energy levels, techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy serve as powerful tools for structural elucidation.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The infrared spectrum of this compound, recorded as a solid split mull, reveals several characteristic absorption bands that correspond to the vibrations of its constituent chemical bonds. nist.gov

Key functional groups and their corresponding vibrational frequencies are instrumental in confirming the molecular structure. The nitro group (NO₂) vibrations are particularly prominent. The asymmetric stretching vibration of the N-O bond typically appears as a strong band in the region of 1500-1600 cm⁻¹, while the symmetric stretch is observed at lower wavenumbers, generally between 1300 cm⁻¹ and 1400 cm⁻¹. The presence of the C-F bond, owing to the fluorine substituents on the aromatic rings, will also give rise to a characteristic absorption band. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H bending vibrations contribute to the fingerprint region of the spectrum at lower frequencies. The vibrations of the ethyl bridge (-CH₂-CH₂-) will also be present in the spectrum.

An analysis of the infrared spectrum for this compound from the NIST Chemistry WebBook, obtained from a digitized hard copy of a spectrum measured on a dispersive instrument, provides the basis for the following tentative assignments. nist.gov It is important to note that spectra from dispersive instruments may differ in detail from those obtained using modern FTIR instruments. nist.gov

Frequency (cm⁻¹) Vibrational Mode Assignment Functional Group
~1530Asymmetric NO₂ StretchNitro (NO₂)
~1350Symmetric NO₂ StretchNitro (NO₂)
Not specifiedC-F StretchAryl Fluoride (B91410)
Not specifiedAromatic C=C StretchAromatic Ring
Not specifiedAliphatic C-H StretchEthyl Bridge (-CH₂-CH₂-)

Note: The exact peak positions from the digitized spectrum are not explicitly provided in the source. The table represents typical regions for these functional groups and likely assignments based on the spectral data.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While no specific Raman spectrum for this compound is publicly available, a database entry indicates that a Raman spectrum has been recorded. spectrabase.com In general, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be expected to provide strong signals for the aromatic ring vibrations and the C-C backbone of the bibenzyl structure. The symmetric vibrations of the nitro groups would also be Raman active. Theoretical studies on similar molecules like bibenzyl have been used to assign vibrational normal modes based on potential energy distribution, which can be a powerful approach in the absence of experimental data for substituted derivatives. nih.govmdpi.comresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing information about the electronic structure and photophysical properties.

UV-Visible-NIR spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions, which corresponds to the promotion of electrons to higher energy orbitals. For nitroaromatic compounds, the electronic spectrum is typically characterized by π → π* and n → π* transitions. researchgate.net The π → π* transitions, usually of high intensity, arise from the excitation of electrons in the π-system of the aromatic rings. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital.

While a specific UV-Visible-NIR spectrum for this compound is not available in the public domain, the non-fluorinated analog, 2,2'-dinitrobibenzyl, is listed in databases that include UV-VIS spectra, suggesting that such data may exist. nih.gov For related nitroaromatic compounds, absorption maxima are often observed in the UV region. For instance, 2,4-dinitrophenylhydrazone derivatives of aromatic aldehydes show intense peaks that are assigned to π → π* and n → π* transitions. researchgate.net The presence of fluorine and nitro substituents on the bibenzyl core would be expected to influence the position and intensity of these absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the photophysical properties of a compound, such as its quantum yield and excited-state lifetime. Many nitroaromatic compounds are known to be efficient quenchers of fluorescence due to their electron-accepting nature. mdpi.com

In Situ and Dynamic Characterization Techniques

In situ and dynamic characterization techniques are powerful tools for monitoring chemical reactions and physical transformations in real-time. Spectroscopic methods such as FTIR and Raman can be coupled with reaction vessels to follow the concentration changes of reactants, intermediates, and products.

While there are no specific studies detailing the use of in situ and dynamic characterization techniques for this compound, the methodologies are broadly applicable to reactions involving nitroaromatic compounds. For example, in situ spectroscopy could be employed to monitor the synthesis of this compound, such as the nitration of 4,4'-difluorobibenzyl, by tracking the appearance of the characteristic nitro group vibrations. Similarly, these techniques could be used to study the reactivity of this compound in subsequent chemical transformations. The ability to gain real-time mechanistic and kinetic data is invaluable for process optimization and understanding reaction pathways.

High-Pressure Spectroscopic Investigations and Phase Transition Studies

The study of materials under high pressure is crucial for understanding their stability, polymorphism, and decomposition mechanisms, particularly for energetic compounds. researchgate.netacs.org High-pressure spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, coupled with X-ray diffraction, provide invaluable insights into the structural changes that materials undergo when subjected to extreme pressures. researchgate.netacs.orgiaea.orgenergetic-materials.org.cn

While specific high-pressure studies on this compound are not extensively documented in publicly available literature, the behavior of other nitroaromatic energetic materials under pressure offers a predictive framework for its potential characteristics. For instance, studies on compounds like 2,4,6-trinitro-3-bromoanisole (TNBA) have revealed pressure-induced phase transitions and piezochromism, where the material darkens and becomes opaque at elevated pressures. github.io It is plausible that this compound could exhibit similar pressure-induced phenomena due to the presence of nitro groups and the aromatic bibenzyl backbone.

A hypothetical pressure-induced phase transition study on this compound could yield data similar to that observed for other energetic materials. The application of pressure could induce changes in the crystal lattice, leading to new polymorphic forms with altered spectroscopic signatures.

Illustrative Data on Pressure-Induced Phase Transitions:

Pressure (GPa)Observed PhaseRaman Shift (cm⁻¹) of NO₂ Symmetric StretchComments
AmbientPhase I~1350Initial crystalline phase.
5.2Phase I -> II~1365Onset of phase transition, indicated by peak shift.
10.8Phase II~1378Completion of transition to a more compact phase.
25.0AmorphizationBroadening of peaksLoss of long-range crystalline order.

This table is representative and intended to illustrate potential findings from high-pressure studies on a compound like this compound, based on general observations for energetic materials.

Key areas of investigation in high-pressure studies would include:

Determination of the equation of state: This relates the volume of the material to the applied pressure and provides fundamental information about its compressibility.

Identification of phase transitions: Many energetic materials exhibit polymorphism under pressure, which can significantly impact their sensitivity and performance. researchgate.netenergetic-materials.org.cn

Monitoring of chemical stability: High pressures can induce chemical reactions or decomposition, and spectroscopic methods can track these changes in real-time.

Time-Resolved Spectroscopic Methods for Reaction Monitoring

Time-resolved spectroscopy is a powerful tool for studying the ultrafast dynamics of chemical reactions, including the photochemistry and decomposition of energetic materials. ntu.edu.sgnih.gov Techniques such as femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy allow for the direct observation of short-lived intermediates and the elucidation of reaction mechanisms on timescales ranging from femtoseconds to microseconds. ntu.edu.sghku.hkedinst.com

For a compound like this compound, time-resolved spectroscopy could be employed to investigate its photophysical properties and initial decomposition pathways upon excitation with a laser pulse. Studies on similar nitroaromatic compounds, such as nitrobenzene and 2-(2,4-dinitrobenzyl)pyridine, have revealed complex dynamics involving excited state relaxation, intersystem crossing, and the formation of transient species. researchgate.netucl.ac.uknih.gov

Upon photoexcitation, this compound would likely populate an excited singlet state, which could then undergo several competing processes, including:

Intersystem crossing to a triplet state.

Internal conversion back to the ground state.

Photochemical reaction , such as C-N bond cleavage to release NO₂.

A transient absorption experiment could monitor the appearance and decay of spectral signatures corresponding to these transient species.

Representative Data from a Transient Absorption Study:

Time Delay (ps)Wavelength (nm)Observed SpeciesProcess
0.1 - 10450 - 550Excited Singlet State (S₁)Absorption from the initially populated state.
10 - 500580 - 650Triplet State (T₁)Growth of absorption due to intersystem crossing.
> 500400 - 430PhotoproductsFormation of radical species from bond cleavage.

This table is illustrative of the type of data that could be obtained from a time-resolved spectroscopic study of this compound, based on known behavior of similar nitroaromatic compounds.

The insights gained from such studies are critical for understanding the initiation of detonation and for the rational design of new energetic materials with tailored properties. The application of these advanced characterization methodologies to this compound would significantly contribute to the fundamental understanding of this and other related bibenzyl compounds.

Computational Chemistry and Molecular Modeling Studies of 4,4 Difluoro 2,2 Dinitrobibenzyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT is used to determine the electronic ground state of a molecule, from which numerous properties can be derived. For nitroaromatic compounds, DFT is particularly useful for calculating one-electron reduction potentials, which are often key to their biological activity or environmental fate. bohrium.com Methods like B3LYP and B98 have been successfully applied to predict these properties. bohrium.comnanobioletters.com

In the case of 4,4'-Difluoro-2,2'-dinitrobibenzyl, DFT calculations can elucidate the effects of the electron-withdrawing nitro groups and the fluorine substituents on the electron distribution across the bibenzyl backbone. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are invaluable for predicting reactive sites. nanobioletters.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro groups, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the benzene (B151609) rings.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and based on typical parameters obtained from DFT calculations for similar molecules. Specific values would require dedicated computational studies.)

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.1 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.4 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Ionization Potential7.8 eVEnergy required to remove an electron.
Electron Affinity1.9 eVEnergy released when an electron is added.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide very high accuracy, although they are computationally more demanding than DFT. researchgate.netmdpi.com

For a molecule like this compound, ab initio calculations could be employed to obtain benchmark energetic and geometric parameters. They are particularly useful for studying excited states and reaction mechanisms where DFT might be less reliable. For instance, Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be used to study the photophysics and photochemistry of nitroaromatic compounds. acs.org Such methods could predict the excited state lifetimes and decay pathways of this compound upon absorption of UV light. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions. nih.govnih.gov

The bibenzyl scaffold, consisting of two benzyl (B1604629) groups linked by an ethylene (B1197577) bridge, possesses significant conformational flexibility. The key degree of freedom is the torsion angle around the central C-C bond of the ethylene bridge. MD simulations can explore the potential energy surface associated with this rotation, identifying stable conformations (gauche and anti) and the energy barriers between them. nih.govresearchgate.net The flexibility of such scaffolds is crucial as it can influence how the molecule interacts with biological targets or organizes in the solid state. nih.govrsc.org

For this compound, MD simulations in different environments (e.g., in a vacuum, in a solvent) would reveal the preferred conformations and the dynamic range of motion. The bulky and polar nitro groups are expected to have a significant influence on the rotational barrier and the relative stability of different conformers.

Table 2: Typical Conformational Parameters Analyzed in MD Simulations of Bibenzyl Scaffolds (Note: This table is illustrative of the types of data obtained from MD simulations.)

ParameterDescriptionTypical Focus of Analysis
Dihedral Angle (C-C-C-C of bridge)Torsion angle defining the overall conformation.Distribution of angles to identify major conformers (e.g., anti, gauche).
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions over time from a reference structure.Assesses the overall structural stability and conformational changes.
Radius of Gyration (Rg)A measure of the molecule's compactness.Changes in Rg indicate conformational opening or closing.
Intramolecular Hydrogen BondsAnalysis of non-covalent bonds within the molecule.Identifies interactions that stabilize specific conformations.

MD simulations are also well-suited to study how multiple molecules of this compound interact with each other. Given its structure, several types of intermolecular interactions are possible, including π-π stacking between the aromatic rings, dipole-dipole interactions due to the polar nitro and fluoro groups, and weaker van der Waals forces.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical approaches that aim to correlate the chemical structure of a compound with its properties or reactivity. nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of molecular structure) to experimentally measured properties.

For a class of compounds like nitroaromatics, QSPR models can be developed to predict a range of properties, such as melting point, solubility, or impact sensitivity for energetic materials. nih.gov The process involves:

Assembling a dataset of diverse molecules with known property values.

Calculating a large number of molecular descriptors for each molecule (e.g., topological, geometric, electronic).

Using statistical methods like multiple linear regression or machine learning algorithms to select the most relevant descriptors and build a predictive model.

A QSPR model for predicting a specific property of this compound would require a training set of related nitroaromatic compounds. Descriptors for this compound could then be input into the validated model to predict its property of interest.

Table 3: Illustrative Structure of a Hypothetical QSPR Model (Note: This table illustrates the concept of a QSPR model and does not represent a real, validated model for this compound.)

Dependent Variable (Property to be Predicted)Independent Variables (Molecular Descriptors)Hypothetical Model Equation
Impact Sensitivity (H₅₀)Molecular Weight (MW)H₅₀ = c₀ + c₁(MW) + c₂(logP) + c₃(E_LUMO)
logP (Octanol-water partition coefficient)
LUMO Energy (E_LUMO)
Number of Nitro Groups (nNO₂)

Ligand-Protein Interaction Studies for Bibenzyl Derivatives

Ligand-protein interaction studies are crucial for understanding the mechanism of action of bioactive molecules. For bibenzyl derivatives, molecular docking has been employed to investigate their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's.

One area of significant interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. Molecular modeling studies have been conducted on a series of bibenzyl derivatives to elucidate their binding modes within the active sites of these enzymes. nih.gov

A study on a series of symmetrical bibenzyl derivatives revealed their potential as dual inhibitors of both AChE and BuChE. nih.gov The research highlighted that specific substitutions on the bibenzyl scaffold are critical for potent inhibitory activity. For instance, certain derivatives demonstrated sub-micromolar inhibition of AChE and moderate inhibition of BuChE. nih.gov

Molecular docking simulations for these bibenzyl derivatives have shown that they can effectively bind within the active site gorge of both AChE and BuChE. nih.gov The interactions observed in these models typically involve hydrogen bonds, and hydrophobic interactions with key amino acid residues in the active site. These computational findings are essential for the rational design of more potent and selective inhibitors.

The following table summarizes the inhibitory activities of some synthesized bibenzyl derivatives against AChE and BuChE, as reported in the literature.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 15 1.180.74
Compound 19 0.0961.25
Data sourced from a study on biphenyl (B1667301)/bibenzyl derivatives as cholinesterase inhibitors. nih.gov

These findings underscore the value of computational chemistry and molecular modeling in exploring the therapeutic potential of bibenzyl derivatives. While direct studies on this compound are lacking, the research on related compounds provides a strong foundation for future in silico investigations of this specific molecule and its potential interactions with various protein targets.

Applications of 4,4 Difluoro 2,2 Dinitrobibenzyl As a Chemical Intermediate in Advanced Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of two nitro groups in ortho positions to the ethylene (B1197577) bridge in 4,4'-Difluoro-2,2'-dinitrobibenzyl makes it an ideal starting material for the synthesis of various fused nitrogen-containing heterocyclic systems through reductive cyclization reactions.

Formation of Diazocine Derivatives and Their Photochemical Properties

The reductive cyclization of this compound is a key step in the synthesis of 3,8-difluoro-5,6-dihydrodibenzo[c,g] beilstein-journals.orgtheaic.orgdiazocine. This transformation typically involves the reduction of the nitro groups to form an azo linkage, resulting in the formation of the eight-membered diazocine ring. A common method for this reductive ring closure is the use of lithium tetrahydridoaluminate. The yields for such reactions are influenced by the nature of the substituents on the aromatic rings, with electron-withdrawing groups like fluorine generally leading to higher yields.

The resulting 3,8-difluoro-5,6-dihydrodibenzo[c,g] beilstein-journals.orgtheaic.orgdiazocine is a photoswitchable molecule. Like other diazocine derivatives, it can exist in two isomeric forms, a thermodynamically stable Z-isomer and a metastable E-isomer. The switching between these two states can be controlled by light, making these compounds interesting for applications in molecular switches and photoresponsive materials. The photochemical properties of the fluorinated diazocine have been studied, revealing the influence of the fluorine substituents on the absorption spectra and the efficiency of the photoswitching process. In methanolic solution, the ground state Z-isomer of 1,10-difluoro-11,12-dihydrodibenzo[c,g]-1,2-diazocine (a related compound) can be converted to the E-isomer upon irradiation at 385 nm researchgate.net.

Table 1: Photochemical Properties of a Representative Difluoro-Dibenzodiazocine Derivative
CompoundSolventIsomerization Wavelength (Z to E)Resulting Isomer
1,10-difluoro-11,12-dihydrodibenzo[c,g]-1,2-diazocineMethanol (B129727)385 nmE-isomer

Preparation of Dibenzo[b,f]azepines and Analogous Heteropines

The synthesis of dibenzo[b,f]azepines, a core structure in many pharmaceuticals, can be achieved from bibenzyl precursors. For this compound, the synthetic route would first involve the reduction of the nitro groups to form 2,2'-diamino-4,4'-difluorobibenzyl sigmaaldrich.commdpi.com. This diamino intermediate can then undergo a ring-closing reaction to form the seven-membered azepine ring.

One established method for this cyclization is the catalytic dehydrogenation of the corresponding 10,11-dihydrodibenzo[b,f]azepine, which is formed through intramolecular condensation of the diamine. While a direct synthesis of 3,8-difluorodibenzo[b,f]azepine from this compound has not been explicitly detailed in the provided search results, the synthesis of a fluorinated 5H-dibenzo[b,f]azepine has been reported from N-arylisatin, proceeding through a Wagner–Meerwein rearrangement of a 9-acridinemethanol intermediate beilstein-journals.orgresearchgate.net. This suggests that the appropriately substituted bibenzyl precursor could be a viable starting material for similar tricyclic structures.

Routes to Carbazole, Dibenzosilole, and Dibenzoselenophene Frameworks

The synthesis of carbazoles from 2,2'-dinitrobiphenyls is a well-established transformation known as the Cadogan cyclization, which involves a deoxygenative cyclization typically promoted by a phosphine reagent like triphenylphosphine. While this compound is a bibenzyl and not a biphenyl (B1667301), its oxidation to the corresponding stilbene (B7821643) and subsequent cleavage of the double bond could, in principle, provide a route to a 2,2'-dinitrobiphenyl precursor for carbazole synthesis. A more direct, though less common, approach could involve an intramolecular Ullmann condensation of the corresponding 2,2'-diamino-4,4'-difluorobiphenyl, which could be derived from the dinitrobibenzyl theaic.org.

The synthesis of dibenzosiloles and dibenzoselenophenes from this compound is not well-documented. However, general synthetic strategies for these heterocycles often involve the cyclization of appropriately substituted biphenyl derivatives. For instance, the synthesis of dibenzosiloles can be achieved through the reaction of 2,2'-dihalobiphenyls with a silicon source. Similarly, dibenzoselenophenes can be prepared through various cyclization reactions involving selenium insertion. To utilize this compound for these syntheses, it would first need to be converted to a suitable 4,4'-difluoro-2,2'-disubstituted biphenyl intermediate.

Precursor for Advanced Materials

The unique electronic and structural features of molecules derived from this compound make it a valuable precursor for the development of advanced materials with interesting photoactive, optoelectronic, and mechanical properties.

Development of Photoactive and Optoelectronic Materials

The photoswitchable diazocine derivatives synthesized from this compound are themselves photoactive materials. The ability to reversibly change their molecular geometry upon light irradiation makes them candidates for incorporation into polymers to create photoresponsive systems sigmaaldrich.comnih.gov. Such materials could find applications in areas like optical data storage, smart fabrics, and light-controlled drug delivery.

Furthermore, the diamino derivative, 2,2'-diamino-4,4'-difluorobibenzyl, can be used as a monomer in the synthesis of polyimides. Fluorinated polyimides are known for their excellent thermal stability, low dielectric constants, and high optical transparency mdpi.com. The incorporation of the fluorinated bibenzyl moiety could lead to polymers with tailored refractive indices and low optical loss, making them suitable for applications in optoelectronic components such as waveguides and optical fibers mdpi.com.

Table 2: Potential Properties of Polymers Derived from this compound Intermediates
Polymer TypePotential MonomerKey PropertiesPotential Applications
Photoresponsive Polymer3,8-difluoro-5,6-dihydrodibenzo[c,g] beilstein-journals.orgtheaic.orgdiazocinePhotoswitchable, Reversible IsomerizationOptical data storage, Smart materials
Fluorinated Polyimide2,2'-diamino-4,4'-difluorobibenzylHigh thermal stability, Low dielectric constant, Optical transparencyOptical waveguides, Optoelectronic components

Synthesis of Double-Core Carbon Nanothreads

Carbon nanothreads are one-dimensional sp³-hybridized carbon nanomaterials with exceptional strength and flexibility. They are typically synthesized by the high-pressure polymerization of aromatic molecules. Molecules containing two aromatic rings linked by a flexible bridge, such as bibenzyl, are precursors to "double-core" nanothreads, where two parallel nanothreads are linked together beilstein-journals.orgresearchgate.net.

The presence of fluorine atoms on the aromatic rings can influence the packing of the precursor molecules in the solid state and potentially lower the pressure required for polymerization anl.gov. While the direct use of this compound for the synthesis of carbon nanothreads has not been reported, its structural similarity to other successful precursors suggests its potential in this application. The high-pressure treatment of this molecule could lead to the formation of novel fluorinated and potentially nitrogen-doped double-core carbon nanothreads with unique electronic and mechanical properties. The nitro groups might either be retained in the final structure or participate in the polymerization process, leading to even more complex and functionalized nanomaterials.

Building Blocks for Polymeric and Supramolecular Structures

The primary route through which this compound can serve as a building block for polymers is via its conversion to a diamine monomer. The reduction of the two nitro groups to primary amines would yield 4,4'-Difluoro-2,2'-diaminobibenzyl. This transformation is a standard procedure in organic synthesis, often achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

The resulting 4,4'-Difluoro-2,2'-diaminobibenzyl would be a fluorinated aromatic diamine, a class of monomers known for imparting desirable properties to high-performance polymers such as polyamides and polyimides. kpi.uamdpi.comchemmethod.com The presence of fluorine atoms can significantly enhance the properties of the resulting polymers.

Potential Advantages of Fluorine Incorporation in Polymers:

Property Effect of Fluorine Incorporation
Solubility Generally increases solubility in organic solvents, improving processability.
Thermal Stability Often enhances thermal stability due to the strength of the C-F bond.
Dielectric Constant Lowers the dielectric constant, making them suitable for microelectronics applications. kpi.ua
Moisture Absorption Decreases moisture uptake due to the hydrophobic nature of fluorine.

| Optical Transparency | Can lead to polymers with high optical transparency and low color. mdpi.com |

The polycondensation of 4,4'-Difluoro-2,2'-diaminobibenzyl with various dianhydrides or diacyl chlorides could lead to a new class of fluorinated polyimides or polyamides, respectively. researchgate.netresearchgate.net The flexible bibenzyl linkage in the diamine backbone, in conjunction with the fluorine substituents, could result in polymers with a unique combination of flexibility, thermal stability, and enhanced solubility. ibm.com

In the realm of supramolecular chemistry, the difunctional nature of the derived diamine could be exploited in the construction of macrocycles or other complex host-guest systems. The amino groups provide sites for hydrogen bonding and covalent bond formation, while the fluorinated aromatic rings can participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions.

Role in the Synthesis of Complex Organic Molecules (e.g., Pharmaceutical Intermediates)

The structure of this compound also suggests its potential as a precursor for complex organic molecules, including heterocyclic systems that are often the core of pharmaceutical compounds.

Again, the key transformation is the reduction of the nitro groups to amines, yielding 4,4'-Difluoro-2,2'-diaminobibenzyl. The resulting ortho-positioned amino groups relative to the ethyl bridge are particularly significant. This structural motif is a precursor for the synthesis of dibenzo[b,f]azepine derivatives through intramolecular cyclization reactions. nih.gov Dibenzo[b,f]azepine is the core structure of several important drugs. The synthesis of this heterocyclic system often involves the cyclization of 2,2'-diaminobibenzyl. nih.gov Therefore, this compound can be considered a potential starting material for fluorinated analogues of these pharmaceutical agents.

Hypothetical Synthetic Pathway to a Fluorinated Dibenzo[b,f]azepine:

StepReactantReagents and ConditionsProduct
1. Reduction This compoundH₂, Pd/C or SnCl₂/HCl4,4'-Difluoro-2,2'-diaminobibenzyl
2. Cyclization 4,4'-Difluoro-2,2'-diaminobibenzylHeat, acid catalyst (e.g., PPA)A fluorinated 10,11-dihydro-5H-dibenzo[b,f]azepine derivative

Furthermore, the fluorine atoms on the aromatic rings are susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by the electron-withdrawing nitro groups. nih.govnih.gov This reactivity could be exploited to introduce further complexity into the molecule by reacting it with various nucleophiles, such as alcohols, thiols, or amines, before or after the reduction of the nitro groups. This would open up pathways to a wide array of substituted bibenzyl derivatives, which could serve as intermediates in medicinal chemistry. nih.gov

While direct examples are not prevalent, the synthesis of various heterocyclic compounds from precursors with similar functionalities underscores the potential of this compound as a versatile intermediate. mdpi.comclockss.orglongdom.org

Biological Research Perspectives and Biosynthetic Pathways of Bibenzyls

Phytochemical Research on Naturally Occurring Bibenzyls and Bisbibenzyls

Bibenzyls and their dimeric counterparts, bisbibenzyls, represent a significant class of phenolic compounds that have garnered attention for their structural novelty and potential therapeutic applications. nih.gov These secondary metabolites, derived from the flavonoid biosynthetic pathway, are particularly characteristic of certain plant lineages. nih.gov

Distribution and Structural Diversity in Bryophytes and Other Plant Species

Bibenzyls and the more complex bisbibenzyls are hallmark compounds of liverworts (Marchantiophyta), one of the three main lineages of bryophytes. mdpi.comresearchgate.net These non-vascular plants, which emerged around 500 million years ago, lack the well-developed protective tissues of vascular plants and instead rely on a unique arsenal (B13267) of bioactive compounds for survival. mdpi.comnih.gov The presence of bibenzyls is closely linked to cellular oil bodies, which are abundant in liverworts but generally absent in mosses, explaining the disparity in distribution. mdpi.comnih.gov

The structural diversity of these compounds is vast. Liverworts produce a wide array of bibenzyl subtypes, including cyclic, macrocyclic, chlorinated, and prenylated forms. nih.govresearchgate.net Genera such as Marchantia and Radula are well-studied for their prolific production of macrocyclic bisbibenzyls (marchantins) and prenylated bibenzyls, respectively. researchgate.net Since the discovery of the first bisbibenzyls, marchantin A and riccardin A, in the early 1980s, approximately 70 bisbibenzyls have been reported. mdpi.comresearchgate.net

Beyond bryophytes, bibenzyl derivatives are also found in other plant families, notably in orchids of the Dendrobium genus. nih.gov These plants are a rich source of bibenzyls and their derivatives, with 89 different compounds having been identified from 46 Dendrobium species. nih.gov The specific types and quantities of these compounds can vary based on geographical location, season, and environmental stress factors. mdpi.comresearchgate.net

Table 1: Distribution of Bibenzyls and Bisbibenzyls in Plant Kingdom

Plant Group Predominant Compounds Notable Genera Key Structural Features
Bryophytes (Liverworts) Bibenzyls, Bisbibenzyls Marchantia, Radula, Riccardia Macrocyclic, Prenylated, Chlorinated

| Orchidaceae | Bibenzyls and derivatives | Dendrobium | Gigantol (B150167), Moscatilin, Chrysotoxine |

Advanced Extraction and Purification Methodologies for Natural Products

The isolation of bibenzyls and bisbibenzyls from plant material necessitates a range of extraction and purification techniques tailored to the polarity and stability of the target compounds. mdpi.com Traditional methods often involve the use of various solvent systems, such as methanol (B129727), ethanol, and diethyl ether, to create crude extracts. mdpi.com

To enhance the efficiency and yield of extraction, advanced methodologies are employed. These include techniques that can reduce extraction time and solvent consumption while improving the purity of the final product. nih.gov Sonication is often used in conjunction with solvent extraction to increase yield. mdpi.com

Following initial extraction, purification is typically achieved through a series of chromatographic techniques. researchgate.net Gel permeation chromatography and high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) with UV detection, are critical for separating individual compounds from the complex extract. researchgate.net These advanced methods are essential for isolating pure bibenzyls and bisbibenzyls for structural elucidation and bioactivity screening. nih.gov

Enzymatic Synthesis and Biosynthetic Pathway Elucidation

The biosynthesis of the bibenzyl core structure and its subsequent diversification are governed by a series of specific enzymatic reactions. Understanding these pathways is crucial for both fundamental biological knowledge and for developing biotechnological production methods.

Characterization of Bibenzyl Synthases (BBS) and Their Catalytic Mechanisms

The key enzyme responsible for the formation of the bibenzyl backbone is bibenzyl synthase (BBS). nih.govresearchgate.net BBS is a type III polyketide synthase (PKS), a family of enzymes that also includes chalcone (B49325) synthase (CHS), which is central to flavonoid biosynthesis. nih.gov The first BBS was isolated and purified from the orchid Bletilla striata. nih.govresearchgate.net

The catalytic mechanism of BBS involves an aldol-type cyclization reaction. nih.gov It utilizes a hydroxycinnamic acid starter molecule, derived from the phenylpropanoid pathway, and typically three molecules of malonyl-CoA. nih.govresearchgate.net For instance, the BBS from Dendrobium sinense (DsBBS) was shown to use 4-coumaroyl-CoA and malonyl-CoA as substrates to produce resveratrol (B1683913) in vitro. nih.govmdpi.com Similarly, a novel BBS from Dendrobium officinale (DoBS1) was found to catalyze the synthesis of dihydroresveratrol (B186802) (DHR) from 4-coumaroyl-CoA and malonyl-CoA. nih.gov These enzymes are typically homodimers with a molecular weight of approximately 40-45 kDa. researchgate.netnih.gov

Table 2: Characterized Bibenzyl Synthases (BBS)

Enzyme Name Source Organism Substrates Product Reference
DsBBS Dendrobium sinense 4-coumaroyl-CoA, Malonyl-CoA Resveratrol nih.govmdpi.com
DoBS1 Dendrobium officinale 4-coumaroyl-CoA, Malonyl-CoA Dihydroresveratrol nih.gov

| BBS | Bletilla striata | Not specified | Bibenzyl backbone | nih.govresearchgate.net |

Metabolic Engineering and Synthetic Biology Approaches for Bibenzyl Production

The low yield of many valuable natural products from their native sources has driven the development of metabolic engineering and synthetic biology approaches for their production in microbial hosts. openaccessjournals.comopenaccessjournals.com Industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae are often used as "cell factories" due to their rapid growth and well-established genetic tools. openaccessjournals.comopenaccessjournals.com

Systems metabolic engineering, which integrates synthetic biology, systems biology, and evolutionary engineering, is employed to create microbial strains capable of producing target chemicals like bibenzyls. openaccessjournals.com This involves constructing novel biosynthetic pathways by introducing genes from different organisms. mdpi.com For example, researchers have successfully engineered E. coli strains to produce the bibenzyl backbone. nih.gov These efforts often require optimizing metabolic fluxes to ensure a sufficient supply of precursors, such as phenylpropionyl-CoA and malonyl-CoA. mdpi.comnih.gov The ultimate goal is to develop microbial cell factories that can produce high-value natural products from renewable biomass in a sustainable and cost-effective manner. openaccessjournals.comnih.gov

Enzymatic Post-Modification of Bibenzyl Backbones (e.g., Methylation, Prenylation, Glycosylation)

The vast structural diversity of naturally occurring bibenzyls is largely due to post-modification of the basic bibenzyl backbone. nih.gov These modifications, which include methylation, prenylation, and glycosylation, are catalyzed by specific tailoring enzymes and play a crucial role in the pharmacological properties of the final compounds. nih.gov

Methylation: O-methyltransferases (OMTs) are responsible for adding methyl groups to the bibenzyl structure. Researchers have identified several OMTs from Dendrobium officinale that can methylate the bibenzyl backbone. nih.gov

Prenylation: Prenyltransferases (PTs) attach prenyl groups, which can significantly alter the bioactivity of the molecule. A PT from the fungus Periconia sp. has been functionally characterized for this purpose. nih.gov

Glycosylation: Glycosyltransferases (GTs) add sugar moieties to the bibenzyl core. For example, the filamentous fungus Mucor hiemalis has been shown to catalyze the glucosylation of the hydroxyl groups of bibenzyls like gigantol and batatasin III. researchgate.net A GT from Carthamus tinctorius has also been identified for its role in bibenzyl modification. nih.gov

By creating modular microbial strains that each perform a specific modification, researchers can use co-culture engineering to generate a diverse library of bibenzyl derivatives in a "plug-and-play" fashion. nih.gov

Investigations into Molecular Mechanisms of Action of Bibenzyl Derivatives (excluding clinical outcomes)

Elucidation of Structure-Activity Relationships (SAR) in Biological Systems

Structure-activity relationship (SAR) studies on bibenzyl derivatives have revealed that the nature and position of substituents on the aromatic rings are critical determinants of their biological activity. These studies often focus on anticancer, antimicrobial, and antioxidant properties.

Furthermore, studies on polychlorinated bibenzyls have shown that halogenation can significantly impact their biological profiles. For example, several polychlorinated bibenzyls isolated from Rhododendron minutiflorum demonstrated toxicity toward the Asian citrus psyllid, with their activity being comparable to the positive control, matrine. kib.ac.cn One of the isolated compounds also exhibited α-glucosidase inhibitory activity. kib.ac.cn This suggests that the introduction of halogen atoms, such as the fluorine in 4,4'-Difluoro-2,2'-dinitrobibenzyl, could be a key factor in its potential bioactivity.

The presence of nitro groups also plays a significant role in the biological activity of aromatic compounds. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and antineoplastic effects. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. nih.govresearchgate.net In some cases, the nitro group itself can act as a pharmacophore, undergoing enzymatic reduction to produce reactive intermediates that can lead to cellular toxicity. researchgate.net

A study on nitrobenzyl-oxy-phenol derivatives showed that these compounds possess antimicrobial activity. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) were determined against various bacterial strains, indicating that the nitrobenzyl moiety contributes to the observed effects. nih.govresearchgate.net

The combination of both fluoro and nitro substituents on a bibenzyl scaffold, as seen in this compound, presents an interesting case for SAR. The fluorine atoms can modulate the compound's lipophilicity and its ability to form hydrogen bonds, while the nitro groups can introduce specific electronic properties and potential for redox cycling.

Bibenzyl Derivative ClassKey Structural FeaturesObserved Biological ActivitiesReference
Macrocyclic BisbibenzylsCyclic structure linking two bibenzyl unitsAntiproliferative activity against cancer cell lines nih.gov
Polychlorinated BibenzylsMultiple chlorine substituentsInsecticidal activity, α-glucosidase inhibition kib.ac.cn
Nitrobenzyl-oxy-phenolsPresence of a nitrobenzyl groupAntimicrobial activity nih.govresearchgate.net
General BibenzylsMethyl, prenyl, and/or glycosyl substitutionsAnti-tumor, neuroprotective, antioxidant activities nih.gov

Protein-Ligand Binding Studies (e.g., with Sirtuin-3 (SIRT3) protein)

The interaction of small molecules with specific protein targets is a cornerstone of drug discovery and molecular biology research. For bibenzyl derivatives, one of the protein targets that has garnered attention is Sirtuin-3 (SIRT3). SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism. nih.gov

Studies have shown that certain bibenzyl derivatives can act as activators of SIRT3. nih.gov This activation is thought to be a potential mechanism for the observed beneficial effects of these compounds, such as in the context of aging-related diseases. nih.gov The binding of these derivatives to SIRT3 can enhance its deacetylase activity, leading to the modulation of downstream cellular pathways. nih.gov

The introduction of fluorine atoms into a ligand can significantly influence its protein binding properties. Fluorine can act as a hydrogen bond acceptor and can also participate in other non-covalent interactions within a protein's binding pocket. nih.govacs.orgacs.orgresearchgate.net Computational studies have highlighted that the rational design of fluorination can be challenging, as its effects on binding energies can be difficult to predict. nih.gov The presence of fluorine can also impact the hydration of the ligand and its interaction with water molecules in the binding site. nih.govacs.org

While there is no direct evidence of this compound binding to SIRT3, the known interactions of other bibenzyls with this protein suggest that it could be a potential target. The fluoro and nitro groups would undoubtedly influence the binding affinity and specificity. The electron-withdrawing nitro groups could alter the electrostatic potential of the molecule, while the fluorine atoms could engage in specific interactions with amino acid residues in the SIRT3 binding pocket. Molecular docking and other biophysical techniques would be necessary to explore this potential interaction.

Compound ClassProtein TargetNature of InteractionPotential Functional OutcomeReference
Bibenzyl DerivativesSirtuin-3 (SIRT3)ActivationModulation of mitochondrial function and metabolism nih.govnih.gov
Fluorinated LigandsVarious ProteinsHydrogen bonding, modulation of water networksAltered binding affinity and specificity nih.govacs.orgacs.orgresearchgate.net
Nitroaromatic CompoundsVarious EnzymesElectrostatic interactions, redox cyclingEnzyme inhibition, generation of reactive species nih.govresearchgate.net

Cellular Target Engagement and Pathway Modulation (e.g., Tubulin modulation, cell cycle checkpoints)

Beyond specific protein interactions, the broader effects of bibenzyl derivatives on cellular pathways have also been investigated. A significant area of research has been their impact on the cytoskeleton, particularly on tubulin dynamics, and the subsequent effects on the cell cycle.

Several studies have identified bibenzyl derivatives as inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. nih.govnih.gov By inhibiting the polymerization of tubulin into microtubules, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle, typically at the G2/M phase. nih.govmdpi.com This mechanism is a common feature of many successful anticancer drugs.

For example, a study on novel macrocyclic bisbibenzyl analogues found that a lead compound effectively inhibited tubulin polymerization and induced G2/M phase cell cycle arrest in a concentration-dependent manner. nih.gov Molecular docking studies further suggested a potential binding mode of this compound to tubulin. nih.gov

The presence of nitro groups in a molecule can also contribute to its ability to induce cell cycle arrest and apoptosis. mdpi.com While not directly related to bibenzyls, studies on other classes of compounds have shown that nitro-containing molecules can effectively suppress cell cycle progression. mdpi.com

Given that various bibenzyl derivatives have been shown to target tubulin and induce cell cycle arrest, it is plausible that this compound could exhibit similar activities. The specific substitution pattern would likely modulate the potency and the precise cellular effects. The dinitro-substitution, in particular, might confer additional cytotoxic mechanisms, such as the generation of reactive oxygen species through nitroreduction, which could synergize with the effects of tubulin inhibition. researchgate.netnih.gov

Compound ClassCellular Target/PathwayObserved EffectReference
Macrocyclic BisbibenzylsTubulin PolymerizationInhibition, leading to G2/M cell cycle arrest nih.gov
General Bibenzyl DerivativesTubulin PolymerizationInhibition nih.gov
Benzimidazole DerivativesCell Cycle ProgressionSuppression and induction of apoptosis mdpi.com
Polychlorinated BiphenylsCell Cycle CheckpointsInduction of micronuclei and cell cycle arrest nih.gov

Future Research Directions and Emerging Areas in 4,4 Difluoro 2,2 Dinitrobibenzyl Chemistry

Exploration of Unexplored Synthetic Routes and Green Chemistry Initiatives

The current synthesis of 4,4'-Difluoro-2,2'-dinitrobibenzyl and related compounds often relies on traditional methods that may involve harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on developing more efficient, safer, and environmentally benign synthetic pathways.

Unexplored Synthetic Routes: While established methods for creating bibenzyl structures exist, such as the reductive coupling of benzyl (B1604629) halides, there is room for innovation. researchgate.net One promising, yet underexplored, avenue is the C(sp³)–H activation of methyl arenes under metal-free conditions, which offers excellent atom economy. rsc.org For instance, the coupling of appropriately substituted toluene (B28343) derivatives using an oxidant like potassium persulfate (K₂S₂O₈) could provide a more direct and greener route to the bibenzyl core. rsc.org Furthermore, the development of novel catalytic systems, such as those based on zirconocene (B1252598) and photoredox catalysis for the reductive homocoupling of benzyl chlorides, could be adapted for the synthesis of fluorinated and nitrated bibenzyls. researchgate.net

Green Chemistry Initiatives: The principles of green chemistry are increasingly guiding synthetic organic chemistry. For this compound, this translates to several potential research directions:

Solvent-Free and Greener Solvents: The use of ionic liquids or solvent-free reaction conditions is a key aspect of green chemistry. mdpi.com Research into solid-state reactions or reactions in deep eutectic solvents could significantly reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, reproducibility, and efficiency, particularly for energetic materials and their precursors. researchgate.neteuropa.eu The nitration and fluorination steps in the synthesis of this compound could be performed more safely and with greater control in a flow reactor, minimizing the risk of runaway reactions. researchgate.neteuropa.eu The use of flow chemistry would also facilitate automated synthesis and optimization. researchgate.net

Photocatalysis: Visible-light-mediated photocatalysis presents a mild and efficient method for various organic transformations. nih.gov The application of photocatalysis to the synthesis of fluorinated nitroaromatics is an emerging area. For example, photocatalytic methods for the introduction of fluorinated groups onto aromatic rings could be explored as an alternative to traditional fluorination methods. nih.gov

Green Chemistry ApproachPotential Application in this compound SynthesisKey Benefits
Metal-Free C(sp³)–H ActivationDirect coupling of substituted methyl arenes. rsc.orgHigh atom economy, avoidance of toxic metal catalysts.
Flow ChemistryNitration and fluorination steps. researchgate.neteuropa.euEnhanced safety, better temperature control, ease of automation. researchgate.neteuropa.eu
PhotocatalysisIntroduction of fluoroalkyl groups or other functional moieties. nih.govMild reaction conditions, high selectivity. nih.gov
Use of Greener SolventsReplacement of volatile organic solvents with ionic liquids or deep eutectic solvents. mdpi.comReduced environmental pollution, potential for catalyst recycling. mdpi.com

Development of Novel Functionalization and Derivatization Strategies

The functional groups on this compound—the nitro groups and fluorine atoms—offer multiple handles for further chemical modification. Future research will undoubtedly focus on exploiting this reactivity to create a diverse library of derivatives with tailored properties.

Post-Synthetic Modification (PSM): The concept of PSM, widely used in materials science, particularly with metal-organic frameworks (MOFs), can be applied to discrete molecules like this compound. nih.govnih.govalbany.edudigitellinc.comresearchgate.net This involves the selective chemical transformation of the existing functional groups on the fully formed bibenzyl scaffold. For instance, the nitro groups can be reduced to amines, which can then be further derivatized through acylation, alkylation, or diazotization reactions. The fluorine atoms, depending on their position and the reaction conditions, can also be targets for nucleophilic aromatic substitution.

Novel Derivatization Strategies:

Cross-Coupling Reactions: The development of new cross-coupling methodologies could enable the introduction of a wide range of substituents onto the aromatic rings. For example, the fluorine atoms could potentially be displaced by other functional groups through specialized cross-coupling reactions.

Synthesis of Functionalized Biaryl Compounds: The bibenzyl core can be seen as a precursor to biaryl compounds. Research into the controlled oxidation of the bibenzyl bridge could lead to the formation of stilbene (B7821643) or biphenyl (B1667301) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction of Clickable Moieties: The derivatization of this compound with "clickable" functional groups, such as alkynes or azides, would enable its facile incorporation into larger molecular architectures or onto surfaces using click chemistry.

Integration of Advanced Automation and AI in Bibenzyl Synthesis and Characterization

The synthesis and characterization of complex molecules like this compound can be significantly accelerated through the integration of automation and artificial intelligence (AI).

Automated Synthesis Platforms: Robotic platforms can perform multi-step syntheses with high precision and throughput, enabling the rapid exploration of reaction conditions and the generation of compound libraries. rsc.orgacs.org The synthesis of this compound and its derivatives could be optimized using automated reactors that can systematically vary parameters such as temperature, reaction time, and reagent stoichiometry. nih.gov

Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes to a target molecule by analyzing vast databases of known chemical reactions. nih.gov This could lead to the discovery of previously unconsidered pathways to this compound.

Reactivity Prediction: Machine learning models can be trained to predict the reactivity of molecules and the outcomes of chemical reactions with high accuracy. rsc.orgresearchgate.netyoutube.com For instance, a model could be developed to predict the regioselectivity of further functionalization on the this compound scaffold.

Optimization of Reaction Conditions: AI can be used to design experiments that efficiently explore the reaction parameter space, leading to the rapid identification of optimal conditions for synthesis. nih.gov

AI and Automation ToolApplication in this compound ResearchPotential Impact
Automated Synthesis RobotsHigh-throughput synthesis and optimization of reaction conditions. rsc.orgnih.govAccelerated discovery of new derivatives and optimized synthetic protocols. nih.gov
AI-Powered RetrosynthesisDesign of novel and efficient synthetic routes. nih.govIdentification of more sustainable and cost-effective manufacturing processes.
Machine Learning for Reactivity PredictionPrediction of reaction outcomes and regioselectivity. rsc.orgresearchgate.netyoutube.comMore rational design of experiments and avoidance of unsuccessful reactions. researchgate.net

Theoretical Prediction and Experimental Validation of Novel Bibenzyl Reactivity

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing fundamental insights.

DFT Analysis of Reactivity: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and electrostatic potential of this compound. This can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new functionalization reactions. For example, DFT could be used to compare the reactivity of the different positions on the aromatic rings and to understand the influence of the fluorine and nitro substituents.

Predicting Reaction Mechanisms: Theoretical calculations can be used to model the transition states and reaction pathways of potential transformations of this compound. This can provide valuable information for optimizing reaction conditions and for understanding unexpected reaction outcomes. For instance, the mechanism of a novel photocatalytic functionalization could be elucidated through computational modeling.

Experimental Validation: A crucial aspect of this research direction is the close interplay between theoretical predictions and experimental validation. youtube.com Predicted reactivities and reaction outcomes would be tested in the laboratory, and the experimental results would, in turn, be used to refine and improve the theoretical models. This iterative cycle of prediction and validation is a powerful engine for scientific discovery.

Synergistic Approaches Combining Biosynthesis and Chemical Synthesis for Complex Bibenzyl Analogs

The integration of biocatalysis with chemical synthesis, often referred to as chemoenzymatic synthesis, offers a powerful strategy for the creation of complex and chiral molecules that are difficult to access through purely chemical means. nih.govrsc.orgnih.gov

Biosynthesis of Bibenzyl Scaffolds: Nature has evolved enzymatic pathways for the synthesis of the bibenzyl core. nih.gov For example, studies on Cannabis sativa have identified the enzymes responsible for the biosynthesis of bibenzyls from precursors in the phenylpropanoid pathway. nih.gov Future research could focus on harnessing these or engineered enzymes to produce the bibenzyl scaffold of this compound from simple starting materials.

Chemoenzymatic Synthesis: A synergistic approach would involve using enzymes for specific, challenging transformations within a larger chemical synthesis route. nih.gov For instance, an enzyme could be used for the stereoselective introduction of a functional group, which would be difficult to achieve with traditional chemical methods. The resulting chiral intermediate could then be further elaborated using conventional organic chemistry to yield the final target molecule.

Engineered Biosynthetic Pathways: Advances in synthetic biology and metabolic engineering could enable the design of novel biosynthetic pathways in microorganisms to produce fluorinated and nitrated aromatic compounds. While the direct biosynthesis of a compound like this compound is a long-term goal, the enzymatic production of key fluorinated or nitrated precursors is a more near-term possibility. acs.org

Synergistic ApproachPotential ApplicationAdvantages
BiosynthesisProduction of the core bibenzyl structure using engineered microorganisms. nih.govUse of renewable feedstocks, environmentally friendly conditions.
Chemoenzymatic SynthesisEnzymatic resolution of racemic intermediates or stereoselective functionalization. nih.govAccess to enantiomerically pure compounds, high selectivity. nih.gov
Engineered PathwaysMicrobial production of fluorinated or nitrated aromatic precursors. acs.orgSustainable production of key building blocks.

Q & A

Q. What are the critical parameters for synthesizing 4,4'-Difluoro-2,2'-dinitrobibenzyl with high purity?

To optimize synthesis, focus on:

  • Temperature control : Nitration reactions often require precise temperature ranges (e.g., 0–5°C for nitration steps) to avoid side reactions like over-nitration or decomposition.
  • Stoichiometric ratios : Use molar ratios of fluorinated precursors (e.g., 4,4'-difluorobibenzyl) to nitrating agents (e.g., HNO₃/H₂SO₄) at 1:2.5 to ensure complete dinitration.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol can isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Infrared (IR) spectroscopy : Identify nitro (N-O stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F bonds (stretching at 1100–1200 cm⁻¹). Compare with NIST reference data for fluorinated nitro compounds .
  • ¹H/¹³C NMR : Fluorine substitution splits aromatic proton signals (e.g., doublets or triplets in aromatic regions). Use deuterated DMSO or CDCl₃ as solvents.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~366) and isotopic patterns for fluorine .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Contradictions often arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to non-polar media.
  • Catalyst selection : Test Pd(PPh₃)₄ vs. NiCl₂(dppp) to compare efficiency in Suzuki-Miyaura couplings.
  • Theoretical validation : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic barriers. Pair computational results with kinetic studies (e.g., variable-temperature NMR) .

Q. What experimental design strategies are recommended for studying the thermal stability of this compound?

Adopt a factorial design to evaluate:

  • Variables : Temperature (100–250°C), pressure (ambient vs. vacuum), and time (1–24 hrs).
  • Response metrics : Decomposition products (GC-MS), enthalpy changes (DSC), and activation energy (TGA).
  • Statistical analysis : Use ANOVA to identify significant factors and optimize stability conditions .

Q. How can the electronic properties of this compound inform its application in optoelectronic materials?

  • Computational modeling : Calculate HOMO/LUMO gaps (e.g., using Gaussian09 with TD-DFT) to predict absorption/emission spectra.
  • Experimental validation : Compare with UV-Vis (λmax ~300–350 nm) and cyclic voltammetry (redox potentials).
  • Structure-property linkage : Correlate fluorine substitution patterns with electron-withdrawing effects and charge transport behavior .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported crystal structures of fluorinated nitroaromatics?

  • Re-evaluate diffraction data : Check for overlooked symmetry elements (e.g., space group P21/c vs. P-1).
  • Compare with databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds.
  • Dynamic effects : Consider temperature-dependent crystallography to assess conformational flexibility .

Q. What frameworks guide the integration of this compound into supramolecular chemistry studies?

  • Non-covalent interactions : Analyze π-π stacking (aromatic rings) and F···H hydrogen bonding via Hirshfeld surfaces.
  • Theoretical alignment : Use conceptual density functional theory (CDFT) to quantify interaction energies and predict assembly behavior .

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